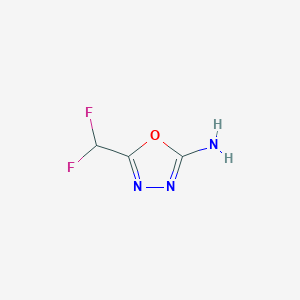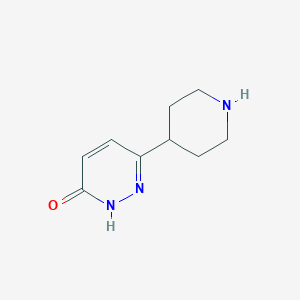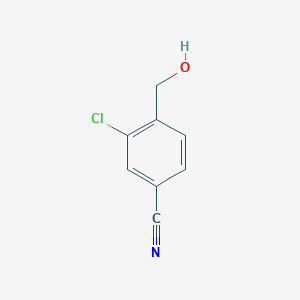
4-Methyl-6-(propan-2-yl)pyrimidin-2-ol
Übersicht
Beschreibung
“4-Methyl-6-(propan-2-yl)pyrimidin-2-ol” is a chemical compound with the molecular formula C8H12N2O . It is also known by its IUPAC name "4-isopropyl-6-methylpyrimidin-2-ol" .
Molecular Structure Analysis
The molecular structure of “4-Methyl-6-(propan-2-yl)pyrimidin-2-ol” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted at the 4th position by an isopropyl group and at the 6th position by a methyl group .Physical And Chemical Properties Analysis
“4-Methyl-6-(propan-2-yl)pyrimidin-2-ol” is a powder with a molecular weight of 152.2 .Wissenschaftliche Forschungsanwendungen
Fungicidal Activity
- Scientific Field : Medicinal Chemistry Research
- Application Summary : Pyrimidinamine derivatives, including 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol, are considered promising agricultural compounds due to their outstanding fungicidal activity . They act as mitochondrial complex I electron transport inhibitors (MET I), and their mode of action is different from other fungicides .
- Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The synthesis and characterization data of the compounds are presented in the text .
- Results : The new compounds showed excellent fungicidal activity. Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC 50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
Pharmacological Applications
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrimidine derivatives, including 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
- Methods of Application : The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored . Special attention will be given to novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties .
- Results : The results of these applications are diverse and depend on the specific application. For example, imatinib, Dasatinib and nilotinib are pyrimidine-based drugs and well established treatments for leukemia .
Antiviral Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrimidine derivatives have shown promising antiviral activity against Newcastle disease virus, almost on par with the well-known antiviral commercial drug, Ribavirin .
- Methods of Application : The compounds were synthesized and their antiviral activity was tested against Newcastle disease virus .
- Results : The compounds showed relatively higher antiviral activity .
Therapeutic Potential
- Scientific Field : Medicinal Chemistry
- Application Summary : Imidazole containing compounds, which can be synthesized from pyrimidine derivatives, have shown therapeutic potential .
- Methods of Application : The compounds were synthesized and their therapeutic potential was evaluated .
- Results : The results of these applications are diverse and depend on the specific application .
Agricultural Compounds
- Scientific Field : Agricultural Chemistry
- Application Summary : Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity . Their mode of action is different from other fungicides .
- Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The synthesis, characterization, and activity data of the compounds are presented in the text .
- Results : The new compounds showed excellent fungicidal activity .
Antiviral Therapeutics
- Scientific Field : Medicinal Chemistry
- Application Summary : Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus almost on par with well-known antiviral commercial drug, Ribavirin .
- Methods of Application : The compounds were synthesized and their antiviral activity was tested against Newcastle disease virus .
- Results : The compounds showed relatively higher antiviral activity .
Safety And Hazards
The safety information for “4-Methyl-6-(propan-2-yl)pyrimidin-2-ol” indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
6-methyl-4-propan-2-yl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5(2)7-4-6(3)9-8(11)10-7/h4-5H,1-3H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDMRHORLFOAEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(propan-2-yl)pyrimidin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



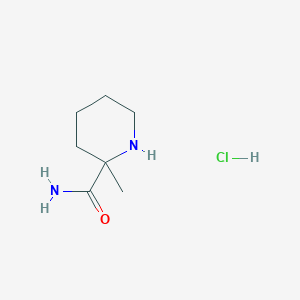
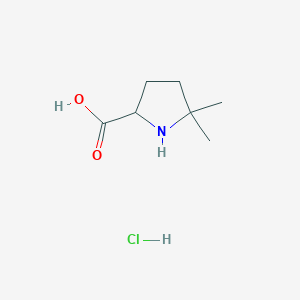
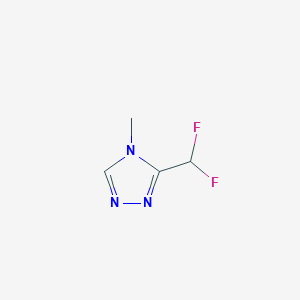
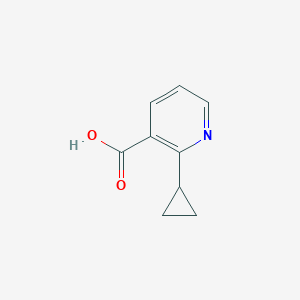
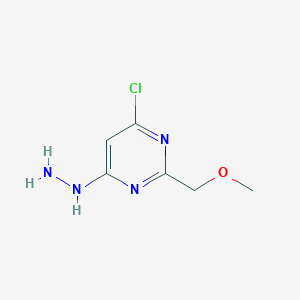
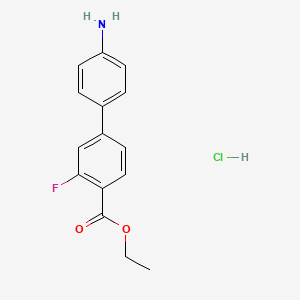
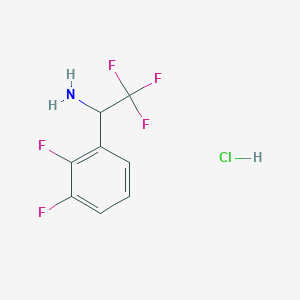
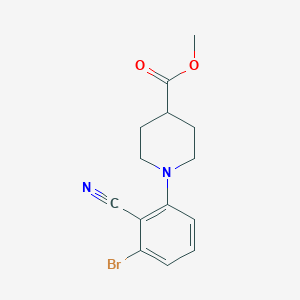
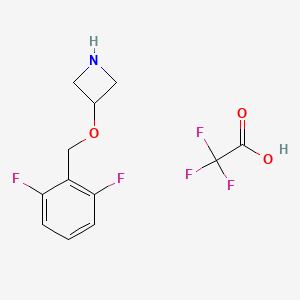
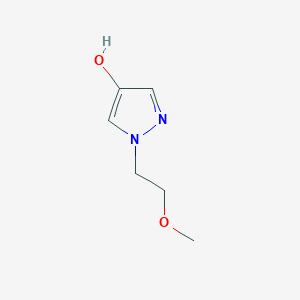
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1458241.png)
